molecular formula C6H14N2O B1294361 Hexanohydrazide CAS No. 2443-62-1

Hexanohydrazide

Cat. No. B1294361
CAS RN: 2443-62-1
M. Wt: 130.19 g/mol
InChI Key: QKWRNBNHSRYCOE-UHFFFAOYSA-N
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Description

Hexanohydrazide Description

Hexanohydrazide derivatives are a class of compounds that have been studied for their potential applications in various fields, including coordination chemistry and supramolecular assembly. These compounds often feature a hexaaza macrocyclic ligand structure, which can complex with lanthanide ions, as demonstrated in the synthesis of lanthanide complexes with acetohydrazide pendants . The hexaaza macrocyclic ligand's ability to form stable complexes with lanthanide ions (La-Er) highlights its potential utility in aqueous solutions, although the complexation with heavier lanthanide ions (Tm-Lu) was not successful .

Synthesis Analysis

The synthesis of hexanohydrazide derivatives involves the formation of macrocyclic ligands that can complex with metal ions. For instance, the synthesis of lanthanide complexes with a hexaaza macrocyclic ligand containing acetohydrazide pendants has been achieved, and the structural studies have been conducted in both solid-state and aqueous solution . The synthesis of hexaazaoctadecahydrocoronene and its various charged states has also been reported, showcasing the versatility of hexanohydrazide derivatives in forming structurally diverse compounds .

Molecular Structure Analysis

The molecular structure of hexanohydrazide derivatives is characterized by the presence of a macrocyclic ligand that can adopt different conformations based on the metal ion it complexes with. In the case of the lanthanide complexes, the ligand adopts a (deltadelta) or (lambdalambda) conformation, with the metal ion being ten-coordinate . The crystal structures of these complexes have been determined using single-crystal X-ray crystallography, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Hexanohydrazide derivatives can participate in various chemical reactions, leading to the formation of complexes with different metal ions. The reaction between 2,5-hexanedione and salicylic acid hydrazide, for example, produces compounds that can form complexes with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II) . These reactions are characterized by the coordination of the hexanohydrazide ligand to the metal ions, resulting in complexes with diverse geometries and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexanohydrazide derivatives are influenced by their molecular structure and the metal ions they are complexed with. The complexes formed by these ligands exhibit a range of magnetic properties, as seen in the hexaazaoctadecahydrocoronene derivatives, which can be diamagnetic or paramagnetic depending on their charged state . The spectroscopic properties, such as infrared and Raman spectra, provide further information on the bonding and electronic structure of these compounds . The thermal decomposition of the metal complexes reveals the presence of coordinated water molecules and the formation of metal oxides as end products .

properties

IUPAC Name

hexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-6(9)8-7/h2-5,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRNBNHSRYCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179189
Record name Caproylhydrazine
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanohydrazide

CAS RN

2443-62-1
Record name Hexanoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2443-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, hydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caproylhydrazine
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Record name HEXANOIC HYDRAZIDE
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Synthesis routes and methods

Procedure details

Under nitroqen, a solution of 262 g (8 2 mol) of anhydrous hydrazine in 1300 mL of methanol was cooled to 0° C. and treated with 885 g (6.8 mol) of methyl caproate. The reaction was allowed to warm to ambient temperature and stir overnight prior to stirring at reflux for 7 h. The reaction was concentrated in vacuo; recrystallization from toluene gave 707 g (80%) of caproic acid hydrazide as a colorless solid: mp 72.5°-73.9° C.; NMR (CDCl3) δ 0.82 (t, J=7 Hz, 3H), 1.15-1.33 (m, 4H), 1.51-1.64 (m, 2H), 2.10 (t, J=7 Hz, 2H), 3.91 (br s, 2H), 7.56 (br s, 1H). A 5.0 g (39 mmol) sample of the hydrazide was dissolved in 40 mL of methanol and treated with 11.2 g (78 mmol) of ethyl iminocaproate [P. Reynaud and R. C. Moreau, Bull. Soc., Chim. France, 2997 (1964)-which. was only about 50% pure by NMR] under nitrogen. The reaction was stirred at reflux for 2 days and concentrated in vacuo. Purification by silica gel chromatography (Waters Prep-500A) using ethyl acetate/hexane (48:52) gave 7.56 g (92%) of 3,5-dipentyl-1H-1,2,4-triazole as a colorless solid: mp 66°-68° C.; NMR (CDCl3) δ 0.88 (t, J=7 Hz, 6H), 1.24-1.41 (m, 8H), 1.66- 1.81 (m, 4H), 2.72 (t, J=7 Hz, 4H); MS (FAB) m/e (rel intensity) 210 (100), 166 (14); HRMS. Calcd for M+H: 210.1970. Found: 210.1964.
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
885 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Li, S Jiang, A Haller, S Wirsching, M Fichter… - Nanoscale …, 2021 - pubs.rsc.org
… As comparison, an oligomer, prepared by reacting DXM with hexanohydrazide to produce DXM conjugates with mono or di-hexanohydrazide, clearly showed a delayed retention time …
Number of citations: 7 pubs.rsc.org
R Pande, S Kamtekar, MSR Ayyagari… - … and Materials 1995 …, 1995 - spiedigitallibrary.org
We describe a methodology for immobilizing the enzyme alkaline phosphatase onto a glass surface using a novel biotinylated copolymer poly (3-undecylthiophene-co-3- …
Number of citations: 2 www.spiedigitallibrary.org
R Sarkar, S Majumdar, S Kuil, J Mallens… - Journal of Polymer …, 2023 - Wiley Online Library
… hexanohydrazide (nearly 20-fold excess with respect to the functional group) at 160 … C in pure hexanohydrazide. (C) Before (left) and after (right) compression molding of pDMS-100% …
Number of citations: 3 onlinelibrary.wiley.com
S Jiang, K Landfester - 2021 - pure.mpg.de
… DXM with hexanohydrazide to produce DXM conjugates with mono or di-hexanohydrazide, … , degradation products of PDXM100k at pH 5.4, and the DXM-hexanohydrazide conjugate. …
Number of citations: 2 pure.mpg.de
S Nica, M Rudolph, I Lippold, A Buchholz… - Journal of Inorganic …, 2015 - Elsevier
The Schiff-base ligand (H 2 salhyhNH 3 )Cl (1) derived from salicylaldehyde and 6-aminohexanoic acid hydrazide hydrochloride reacts with ammonium metavanadate in methanol …
Number of citations: 16 www.sciencedirect.com
P Hope, LA Wiles - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
In the aliphatic series the inductive effect (+ I) of the group R will render the carbonyl oxygen atom more negative, and will favour the anion (IIIa), and hence the formation of the …
Number of citations: 10 pubs.rsc.org
A Buchholz, S Nica, R Debel, A Fenn, H Breitzke… - Inorganica Chimica …, 2014 - Elsevier
… ]butanohydrazide, H 2 salhyhp = 5-hydroxy- N ′ -[(2-hydroxyphenyl)methylidene]pentanohydrazide, H 2 salhyhh = 6-hydroxy- N ′ -[(2-hydroxyphenyl)methylidene]hexanohydrazide. …
Number of citations: 11 www.sciencedirect.com
OFT BLOG - Clinical study, 2007 - allfordrugs.com
CytRx – All About Drugs All About Drugs Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని 마약에 관한 모든것 …
Number of citations: 0 www.allfordrugs.com
S Nica, A Buchholz, M Rudolph, A Schweitzer… - 2008 - Wiley Online Library
The synthesis and spectroscopic characterization of a series of three oxidovanadium(V) complexes with 8‐hydroxyquinoline and Schiff‐base ligands derived from salicylaldehyde and ω…
World Health Organization - WHO Drug Information, 2013 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 1 apps.who.int

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